molecular formula C9H9FO3 B1371370 2-(2-Fluoro-3-methoxyphenyl)acetic acid CAS No. 863645-29-8

2-(2-Fluoro-3-methoxyphenyl)acetic acid

Cat. No. B1371370
M. Wt: 184.16 g/mol
InChI Key: HALRNJGSUZBJGT-UHFFFAOYSA-N
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Patent
US09078871B2

Procedure details

To a mixture of 2-(2-fluoro-3-methoxyphenyl)acetonitrile (6.7 g, 40.6 mmol) in water (40 mL) and methanol (40 mL), sodium hydroxide (3.2 g, 81.1 mmol) was added. The resulting mixture was stirred at 60° C. for 5 h. After cooling to room temperature, methanol was evaporated under reduced pressure. The residue was acidified with 10% HCl until pH 5. The resulting precipitate was collected by filtration and dried to afford the title compound (6.3 g).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:10][C:11]#N.[OH-:13].[Na+].[OH2:15]>CO>[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:10][C:11]([OH:15])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
FC1=C(C=CC=C1OC)CC#N
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 60° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
methanol was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C(C=CC=C1OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.